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Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid predominantly found

in high concentrations in plants of the Ampelopsis genus, particularly Ampelopsis

grossedentata (vine tea).[1] Traditionally used in Asian medicine, DHM is gaining significant

attention in the functional food and nutraceutical sectors due to its wide array of potent

biological activities.[1] Extensive preclinical research has demonstrated its antioxidant, anti-

inflammatory, neuroprotective, and metabolism-regulating properties.[2][3][4] These effects are

attributed to its capacity to modulate key cellular signaling pathways, making it a promising

ingredient for functional foods aimed at preventing or managing chronic and metabolic

diseases. However, a primary challenge for its application is its relatively low bioavailability,

which is an active area of research.[5]

This document provides a comprehensive overview of the application of Dihydromyricetin in

functional food research, summarizing key quantitative data, outlining its mechanisms of action

through signaling pathway diagrams, and providing detailed protocols for its evaluation.

Biological Activities and Mechanisms of Action
DHM exerts its health benefits through multiple mechanisms, primarily centered around the

mitigation of oxidative stress and inflammation.
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Anti-inflammatory Activity
DHM has been shown to exhibit significant anti-inflammatory effects by inhibiting the production

of pro-inflammatory mediators. A key mechanism is the suppression of the Toll-like Receptor 4

(TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6][7] Upon stimulation by

agents like lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and

subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus and initiate

the transcription of inflammatory genes. DHM can inhibit the phosphorylation of IκB kinase

(IKK), thereby preventing NF-κB activation and reducing the expression of downstream targets

such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-

inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3][6]

Antioxidant Activity
The antioxidant capacity of DHM is a cornerstone of its biological functions. It acts as a potent

free radical scavenger and enhances the endogenous antioxidant defense system.[3] DHM's

primary mechanism for cellular antioxidant defense is through the activation of the Nuclear

factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is bound to its

inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHM

can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8]

There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various

antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1

(HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8]

Neuroprotective Effects
DHM demonstrates significant neuroprotective potential, which is largely a consequence of its

anti-inflammatory and antioxidant properties. In models of neurodegenerative diseases like

Parkinson's and Alzheimer's, DHM has been shown to protect neurons from damage.[1][9][10]

It mitigates neuroinflammation by inhibiting microglial activation and the subsequent release of

inflammatory cytokines.[6][7] Furthermore, by activating the Nrf2 pathway, DHM protects

neuronal cells from oxidative stress-induced apoptosis.[9] Studies have shown that DHM can

attenuate neuronal loss and improve motor and cognitive impairments in animal models of

neurodegeneration.[9][10]

Quantitative Data Summary
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The following tables summarize the quantitative data on the biological activities of

Dihydromyricetin from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin

Assay Type Model System IC₅₀ / EC₅₀ Value Reference

DPPH Radical
Scavenging

Chemical Assay ~27.5 µM [4]

ABTS Radical

Scavenging
Chemical Assay ~15.8 µM [4]

| Cellular Antioxidant Activity (CAA) | HepG2 Cells | EC₅₀: 226.26 µmol/L |[3] |

Table 2: In Vitro Anti-inflammatory and Neuroprotective Effects of Dihydromyricetin

Activity Cell Line
Effective
Concentration

Effect Reference

Anti-
inflammatory

BV-2 Microglia 20-100 mg/L

Suppressed
LPS-induced
iNOS, COX-2,
IL-6, TNF-α

[6]

Neuroprotection MES23.5 Cells 5-20 µmol/L

Attenuated

MPP+-induced

cell injury and

ROS production

[9]

| Neuroprotection | SH-SY5Y Cells | 1-20 µM | Protected against OGD/R-induced apoptosis |

[11] |

Table 3: In Vivo Neuroprotective and Anti-inflammatory Effects of Dihydromyricetin
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Model Species Dosage Effect Reference

Parkinson's
Disease Model
(MPTP)

Mouse
5 or 10
mg/kg/day
(i.p.)

Attenuated
behavioral
impairments
and
dopaminergic
neuron loss

[9][10]

Alcohol

Intoxication
Rat 1 mg/kg (i.p.)

Reduced

ethanol-induced

loss of righting

reflex (LORR)

duration

[12]

Alzheimer's

Disease Model

(Aβ₄₂)

Rat 200 mg/kg (i.p.)

Reduced pro-

inflammatory

cytokines (IL-6,

IL-1β, TNFα)

[1]

| Non-alcoholic Fatty Liver Disease | Mouse | 500-1000 mg/kg/day | Reduced serum LPS, IL-

1β, TNF-α; inhibited hepatic TLR4/NF-κB |[5] |

Signaling Pathway and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways

modulated by DHM and a general experimental workflow.
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Caption: DHM inhibits the NF-κB inflammatory signaling pathway.
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Caption: DHM activates the Nrf2 antioxidant response pathway.
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Caption: General workflow for in vitro evaluation of DHM.

Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of

Dihydromyricetin's bioactivity.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide
Assay)
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This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW

264.7 macrophage cells, a common model for assessing anti-inflammatory potential.

5.1.1 Materials

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Dihydromyricetin (DHM), high purity

Lipopolysaccharide (LPS) from E. coli

Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-

naphthyl)ethylenediamine solution)

Sodium Nitrite (NaNO₂) standard

96-well cell culture plates

5.1.2 Procedure

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well in

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂

to allow for cell adherence.

DHM Pre-treatment: Prepare serial dilutions of DHM in serum-free DMEM. Remove the old

medium from the wells and add the DHM solutions. Include a vehicle control (medium with

the same solvent concentration used for DHM, e.g., <0.1% DMSO). Incubate for 1-2 hours.

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an

inflammatory response. Do not add LPS to the negative control wells.[14]
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Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.[14]

Nitrite Measurement (Griess Assay):

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[14]

Add 100 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and B) to each well

containing the supernatant and standards.[14]

Incubate at room temperature for 10-15 minutes in the dark.[14]

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the

standard curve. Compare the NO levels in DHM-treated groups to the LPS-only control

group to determine the inhibitory effect.

Protocol: In Vitro Neuroprotection (MTT Cell Viability
Assay)
This protocol assesses the ability of DHM to protect neuronal cells (e.g., SH-SY5Y) from a

neurotoxin-induced reduction in cell viability.

5.2.1 Materials

SH-SY5Y human neuroblastoma cell line

DMEM/F12 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Dihydromyricetin (DHM), high purity

Neurotoxin (e.g., MPP⁺, H₂O₂)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

5.2.2 Procedure

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁵

cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.[15][16]

DHM Pre-treatment: Treat the cells with various concentrations of DHM in fresh medium for a

specified period (e.g., 2-24 hours). Include a vehicle control.

Toxin Induction: Add the neurotoxin (e.g., 50 µM H₂O₂) to the wells to induce cell damage.

[17] Do not add the toxin to the control wells.

Incubation: Incubate for the required duration to induce toxicity (e.g., 3-24 hours).

MTT Assay:

Remove the culture medium.

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[16]

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

[15][16]

Carefully remove the MTT-containing medium.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

Shake the plate gently for 10 minutes to ensure complete dissolution.

Data Analysis: Measure the absorbance at 490 nm or 570 nm.[15][16] Cell viability is

expressed as a percentage relative to the untreated control cells.
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Protocol: Western Blot Analysis for Nrf2 Pathway
Activation
This protocol provides a method to detect the DHM-induced nuclear translocation of Nrf2 and

upregulation of its target protein, HO-1.

5.3.1 Materials

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

Nuclear and Cytoplasmic Extraction Kit

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Anti-Nrf2, Anti-HO-1, Anti-Keap1, Anti-Lamin B1 (nuclear marker), Anti-

GAPDH (cytoplasmic marker).[8][18]

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

5.3.2 Procedure

Cell Treatment and Lysis: Culture and treat cells with DHM as described in previous

protocols. For nuclear translocation, separate nuclear and cytoplasmic fractions using a

commercial kit according to the manufacturer's instructions. For total protein, lyse cells

directly with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli

sample buffer. Separate the proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to

prevent non-specific antibody binding.[8]

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[19]

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Data Analysis: Quantify the band intensity using densitometry software. Normalize the

protein of interest to a loading control (Lamin B1 for nuclear fractions, GAPDH for

total/cytoplasmic fractions). Compare the expression levels in DHM-treated cells to controls.

Protocol: HPLC Quantification of Dihydromyricetin
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the

quantification of DHM in samples like functional food extracts or biological fluids.

5.4.1 Materials and Equipment

HPLC system with a DAD or UV detector

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Dihydromyricetin standard (high purity)
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HPLC-grade methanol and acetonitrile

Phosphoric acid

Syringe filters (0.45 µm)

5.4.2 Procedure

Standard Preparation: Prepare a stock solution of DHM standard in methanol. Create a

series of working standards by serial dilution to generate a calibration curve (e.g., 0.2 to 5

µg/mL).

Sample Preparation:

For Extracts: Dissolve the dried extract in the mobile phase, vortex, sonicate, and filter

through a 0.45 µm syringe filter.

For Plasma: Perform a liquid-liquid extraction. Acidify plasma with phosphoric acid, add

ethyl acetate, vortex vigorously, and centrifuge. Evaporate the organic layer to dryness

and reconstitute the residue in the mobile phase.[20]

Chromatographic Conditions:

Mobile Phase: A gradient or isocratic elution using a mixture of methanol (or acetonitrile)

and acidified water (e.g., 0.1% phosphoric acid). A common isocratic mobile phase is

Methanol:0.1% Phosphoric Acid (35:65, v/v).[21]

Flow Rate: 1.0 mL/min.[20][21]

Column Temperature: 40°C.[21]

Detection Wavelength: 290 nm.[20][21]

Injection Volume: 10-20 µL.[21]

Analysis: Inject the prepared standards and samples into the HPLC system.
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Data Analysis: Identify the DHM peak in the samples by comparing the retention time with

the standard. Construct a calibration curve by plotting the peak area of the standards against

their concentration. Calculate the concentration of DHM in the samples using the regression

equation from the calibration curve.

Conclusion and Future Directions
Dihydromyricetin has demonstrated substantial potential as a bioactive compound for

application in functional foods and nutraceuticals. Its well-documented anti-inflammatory and

antioxidant activities, mediated through the NF-κB and Nrf2 pathways, provide a strong

scientific basis for its health benefits. The provided protocols offer a standardized framework for

researchers to evaluate and quantify the efficacy of DHM in various food matrices and

biological systems.

Future research should focus on overcoming the challenge of DHM's low bioavailability through

innovative formulation and delivery strategies, such as nanoencapsulation or the use of

absorption enhancers. Furthermore, well-designed human clinical trials are necessary to

validate the promising results from preclinical studies and to establish effective dosages for

specific health outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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